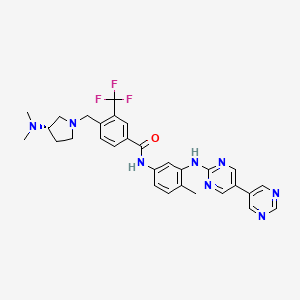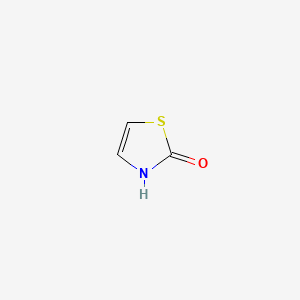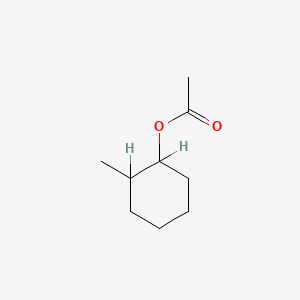
Ro 8-4304 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 8-4304 Hydrochloride is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype. This compound is known for its voltage-independent and non-competitive antagonistic properties, making it a valuable tool in neuropharmacological research .
Preparation Methods
The chemical name of Ro 8-4304 Hydrochloride is 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide hydrochloride . The synthetic route typically involves the following steps:
Formation of the core structure: This involves the synthesis of the tetrahydropyridine ring system.
Introduction of the fluorophenyl group: This step involves the attachment of the fluorophenyl group to the tetrahydropyridine ring.
Hydroxypropoxybenzamide formation: The final step involves the formation of the hydroxypropoxybenzamide moiety and its attachment to the core structure.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ro 8-4304 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution reactions: The fluorophenyl group can undergo substitution reactions with halogenating agents to form various derivatives.
Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.
Scientific Research Applications
Ro 8-4304 Hydrochloride has a wide range of scientific research applications, particularly in the fields of neuropharmacology and neuroscience. Some of its key applications include:
Neuropharmacological research: This compound is used to study the role of NMDA receptors in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and epilepsy
Drug development: It serves as a lead compound for the development of new NMDA receptor antagonists with potential therapeutic applications.
Biological research: The compound is used to investigate the physiological and pathological roles of NMDA receptors in the central nervous system.
Mechanism of Action
Ro 8-4304 Hydrochloride exerts its effects by selectively binding to the NR2B subtype of NMDA receptors. This binding inhibits the receptor’s activity in a voltage-independent and non-competitive manner . The compound’s mechanism of action involves the following steps:
Binding to NR2B receptors: this compound binds to the NR2B subunit of NMDA receptors, preventing the influx of calcium ions.
Inhibition of receptor activity: This binding inhibits the receptor’s activity, reducing excitatory neurotransmission and preventing excitotoxicity.
Modulation of signaling pathways: By inhibiting NMDA receptor activity, this compound modulates various intracellular signaling pathways involved in synaptic plasticity and neuronal survival.
Comparison with Similar Compounds
Ro 8-4304 Hydrochloride is unique in its high selectivity for the NR2B subtype of NMDA receptors. Similar compounds include:
Ifenprodil: Another NR2B-selective NMDA receptor antagonist with a different chemical structure.
Eliprodil: A compound with similar selectivity for NR2B receptors but differing in its pharmacokinetic properties.
Traxoprodil: A selective NR2B antagonist used in research for its neuroprotective properties.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
Properties
CAS No. |
195988-65-9 |
|---|---|
Molecular Formula |
C21H23FN2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26) |
InChI Key |
HFHFPCVDUCBNLG-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O |
Synonyms |
4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide Ro 8-4304 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


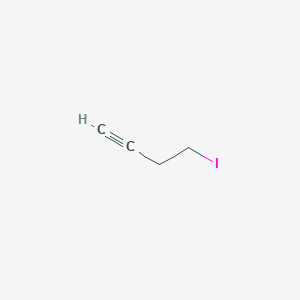

![6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B1589691.png)

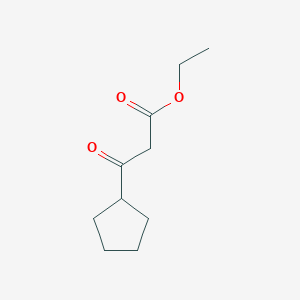
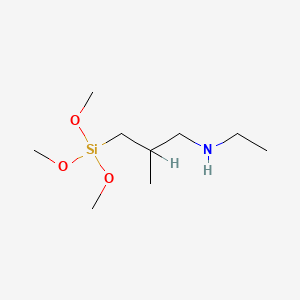
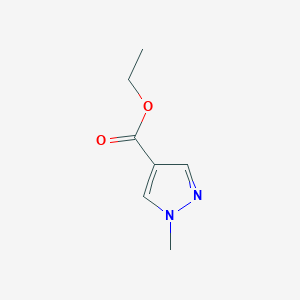
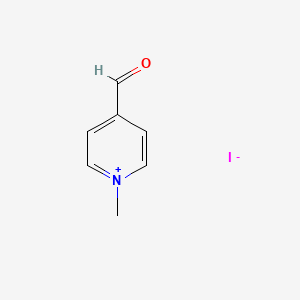
![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)

